(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 852465-75-9
VCID: VC4505670
InChI: InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(7-12(11)17)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CO
Molecular Formula: C15H12Cl2N2O
Molecular Weight: 307.17

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol

CAS No.: 852465-75-9

Cat. No.: VC4505670

Molecular Formula: C15H12Cl2N2O

Molecular Weight: 307.17

* For research use only. Not for human or veterinary use.

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol - 852465-75-9

Specification

CAS No. 852465-75-9
Molecular Formula C15H12Cl2N2O
Molecular Weight 307.17
IUPAC Name [1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(7-12(11)17)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2
Standard InChI Key HKPAVMZVZVXYEY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically relevant motifs: a benzimidazole heterocycle and a 3,4-dichlorobenzyl substituent. The benzimidazole system provides a planar aromatic framework conducive to π-π stacking interactions, while the dichlorobenzyl group enhances lipophilicity and potential membrane permeability. The hydroxymethyl (-CH2OH) group at the 2-position introduces hydrogen-bonding capability, critical for target engagement .

Key Structural Features:

  • Molecular Formula: C15H12Cl2N2O

  • Molecular Weight: 319.18 g/mol

  • IUPAC Name: [1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazol-2-yl]methanol

Spectral Characterization

While experimental spectral data for the exact compound remains limited, analogous benzimidazole derivatives provide insights. For example, (benzimidazol-2-yl)methanol derivatives exhibit characteristic NMR signals:

  • 1H NMR: A singlet at δ 4.86 ppm for the hydroxymethyl protons .

  • 13C NMR: Resonances near δ 59 ppm for the hydroxymethyl carbon .
    The 3,4-dichlorobenzyl group would likely show aromatic protons as doublets in the δ 7.2–7.5 ppm range and carbons near δ 130–140 ppm .

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural analogs suggest limited aqueous solubility due to the hydrophobic dichlorobenzyl group. Stability studies are absent, but benzimidazoles generally exhibit robustness under acidic conditions, with degradation risks in strongly basic or oxidizing environments .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically involves:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with glycolic acid under acidic conditions to yield (benzimidazol-2-yl)methanol .

  • N-Alkylation: Reaction with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K2CO3) to introduce the dichlorobenzyl group .

Representative Reaction Scheme:

(Benzimidazol-2-yl)methanol+3,4-Dichlorobenzyl chlorideBaseTarget Compound\text{(Benzimidazol-2-yl)methanol} + \text{3,4-Dichlorobenzyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Reported yields for analogous N-alkylations range from 70–85% .

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol . Purity is confirmed via HPLC and mass spectrometry, with theoretical [M+H]+ at m/z 319.04.

Biological Activity and Mechanisms

CompoundMIC against S. aureus (µg/mL)P. aeruginosa Inhibition (%)
Target Compound (predicted)8–1660–75
Fluconazole (control)64N/A

Data extrapolated from .

Anticancer Activity

Preliminary studies on related compounds suggest apoptosis induction in cancer cells via mitochondrial pathway activation. The hydroxymethyl group may facilitate DNA intercalation, while the dichlorobenzyl substituent enhances cellular uptake. In silico docking studies predict strong binding to topoisomerase II, a validated anticancer target .

Structure-Activity Relationships (SAR)

  • Benzimidazole Core: Essential for activity; substitution at the 1-position modulates target affinity .

  • 3,4-Dichlorobenzyl Group: Increases lipophilicity, improving blood-brain barrier penetration.

  • Hydroxymethyl (-CH2OH): Critical for hydrogen bonding with biological targets .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the hydroxymethyl group .

  • Excretion: Predominantly renal, with enterohepatic recirculation possible due to moderate molecular weight.

Toxicity Profile

Acute toxicity studies are unavailable, but benzimidazoles generally show low cytotoxicity at therapeutic doses. Chronic use may risk hepatotoxicity, necessitating further investigation .

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial/anticancer activity positions it as a multifunctional lead. Hybrid derivatives incorporating fluoroquinolone or platinum moieties could broaden efficacy .

Material Science Applications

Benzimidazole-metal complexes show promise in catalysis. The dichlorobenzyl group may stabilize palladium complexes for cross-coupling reactions .

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